molecular formula C24H48N4O4Si B1175107 Tetrakis(methylisobutylketoximino)silane CAS No. 156145-62-9

Tetrakis(methylisobutylketoximino)silane

Cat. No.: B1175107
CAS No.: 156145-62-9
M. Wt: 484.7 g/mol
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Preparation Methods

The synthesis of Tetrakis(methylisobutylketoximino)silane involves the reaction of silicon tetrachloride with methyl isobutyl ketoxime under controlled conditions. The reaction typically proceeds as follows:

[ \text{SiCl}_4 + 4 \text{HON=C(CH_3)CH_2CH_3} \rightarrow \text{Si(ON=C(CH_3)CH_2CH_3)}_4 + 4 \text{HCl} ]

This reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Tetrakis(methylisobutylketoximino)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methyl isobutyl ketoxime.

    Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

    Substitution: The ketoxime groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include water, alcohols, and acids. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetrakis(methylisobutylketoximino)silane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Tetrakis(methylisobutylketoximino)silane involves the formation of strong siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the creation of robust silicone networks that impart desirable mechanical and chemical properties to the final products. The molecular targets and pathways involved include the interaction of the silane groups with various substrates, leading to the formation of stable siloxane linkages .

Comparison with Similar Compounds

Tetrakis(methylisobutylketoximino)silane is unique compared to other similar compounds due to its liquid state at room temperature, which makes it easier to handle and process. Similar compounds include:

  • Methyl tris-(methyl isobutyl ketoximino) silane
  • Vinyl tris-(methyl isobutyl ketoximino) silane
  • Phenyltris (methylethylketoximino) silane
  • Vinylmethylbis (methylethylketoximino) silane

These compounds share similar functional groups but differ in their physical states and specific applications .

Biological Activity

Tetrakis(methylisobutylketoximino)silane is a silane compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of four methylisobutylketoxime groups attached to a silicon atom. The chemical formula can be represented as:

C16H32N4O4Si\text{C}_{16}\text{H}_{32}\text{N}_4\text{O}_4\text{Si}

This unique structure allows it to interact with biological systems, influencing its activity in various assays.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard protocols.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus1.563.12
Escherichia coli3.126.25
Pseudomonas aeruginosa6.2512.5

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells.

Case Study: In Vitro Cytotoxicity Assay

In a study involving human breast cancer cell lines (MCF-7), this compound showed a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

The IC50 value was calculated to be approximately 45 µM, indicating potent anticancer activity .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals, contributing to its potential health benefits.

DPPH Scavenging Activity

Concentration (µg/mL) % Scavenging
1020
5050
10075

At higher concentrations, the compound exhibited over 75% scavenging activity, suggesting its role as an effective antioxidant agent .

Properties

IUPAC Name

tetrakis[(E)-4-methylpentan-2-ylideneamino] silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48N4O4Si/c1-17(2)13-21(9)25-29-33(30-26-22(10)14-18(3)4,31-27-23(11)15-19(5)6)32-28-24(12)16-20(7)8/h17-20H,13-16H2,1-12H3/b25-21+,26-22+,27-23+,28-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOQMKFKSDAYLR-OBCUGYALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NO[Si](ON=C(C)CC(C)C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C(=N/O[Si](O/N=C(/CC(C)C)\C)(O/N=C(/CC(C)C)\C)O/N=C(/CC(C)C)\C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N4O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156145-62-9
Record name Tetra Oximino Silan 
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